Naltrexone impurity C, also known as 17-But-3-enyl-4,5-alpha-epoxy-3,14-dihydroxymorphinan-6-one, is a significant impurity associated with the synthesis of naltrexone, an opioid receptor antagonist used primarily for the treatment of opioid addiction and alcohol dependence. This compound is categorized as a pharmaceutical impurity and is critical in ensuring the quality and safety of naltrexone formulations.
Naltrexone impurity C is derived from the synthesis processes of naltrexone itself, particularly through alkylation reactions involving noroxymorphone. The presence of this impurity can occur during the chemical synthesis of naltrexone when specific reagents or conditions lead to undesired byproducts. The compound has a CAS number of 189016-90-8 and a molecular formula of C20H23NO4, with a molecular weight of 341.4 g/mol .
The synthesis of naltrexone, and consequently its impurities, typically involves the alkylation of noroxymorphone. Various methods have been developed to optimize yields and minimize impurities:
The reaction typically involves mixing noroxymorphone with an alkyl halide in a non-protic solvent along with an acid scavenger (like potassium bicarbonate) to facilitate the alkylation process. The purification steps following synthesis often include high-performance liquid chromatography (HPLC) to quantify and isolate the desired product from impurities .
Naltrexone impurity C has a complex molecular structure characterized by multiple functional groups that contribute to its chemical properties:
The compound's structural representation can be described using various chemical notation systems:
Naltrexone impurity C can form during the synthetic reactions aimed at producing naltrexone. The primary reaction involves the nucleophilic attack of noroxymorphone on an alkyl halide leading to potential side reactions that yield various impurities.
The formation of naltrexone impurity C is particularly associated with conditions that favor alkylation at the hydroxyl group on the phenolic moiety of noroxymorphone. Monitoring these reactions through analytical techniques like HPLC allows for quantification and control over impurity levels during production .
Naltrexone impurity C appears as a crystalline powder. Specific physical properties include:
Key chemical properties include:
Naltrexone impurity C serves several important roles in pharmaceutical sciences:
Alkylation of noroxymorphone represents a critical juncture in naltrexone synthesis where Impurity C (CAS 189016-90-8) arises as a predominant byproduct. This impurity forms during the N-demethylation and re-alkylation sequence when noroxymorphone reacts with cyclopropylmethyl halides under basic conditions. Impurity C specifically results from over-alkylation at the tertiary amine site, leading to quaternary ammonium species that undergo Hoffman elimination or hydrolysis. This side reaction is favored by:
Mechanistically, the sterically congested morphinan core impedes complete regioselective N-alkylation, enabling competitive O-alkylation at the C14 hydroxyl group. Subsequent rearrangement generates quaternary ammonium intermediates that decompose to Impurity C. Studies confirm this byproduct constitutes ≤2.8% of crude reaction mixtures even under optimized conditions [3].
Table 1: Impact of Alkylation Parameters on Impurity C Formation
| Parameter | Optimal Range | Impurity C Level | Observation |
|---|---|---|---|
| Cyclopropylmethyl bromide equivalents | 1.2–1.5 eq. | ≤0.9% | Target naltrexone yield: 85–90% |
| Temperature | 45–50°C | ≤1.2% | >50°C promotes dimeric impurities |
| Reaction time | 6–8 hours | ≤1.5% | >10 hours increases byproducts by 40–60% |
| Base | Potassium bicarbonate | ≤0.8% | Strong bases (e.g., NaOH) increase O-alkylation |
Cyclopropylmethyl halides (bromides or chlorides) exhibit dual reactivity that directly facilitates Impurity C formation. The cyclopropyl ring’s high strain energy (27.5 kcal/mol) enables two divergent pathways:
This inherent instability is exacerbated by protic solvents (e.g., water, ethanol) and trace acids. Patent data demonstrates that substituting bromomethylcyclopropane with less labile reagents like cyclopropylmethyl triflate reduces Impurity C by ~35% but introduces new hydrolysis-related impurities [3] [4]. Kinetic studies reveal the ring-opening rate accelerates by 6.5-fold when reaction pH exceeds 8.5, emphasizing the need for stringent buffer control during alkylation.
Naltrexone’s 4,5-epoxymorphinan core undergoes strain-driven ring opening under acidic conditions, generating Impurity C as a terminal byproduct. The epoxy ring’s susceptibility is quantified by:
X-ray crystallographic analyses confirm that epoxy ring distortion in naltrexone intermediates (e.g., 3-O-benzyl-6α-naltrexol) forces a boat conformation that accelerates nucleophilic attack at C7 [6]. This explains why late-stage synthetic steps involving acid catalysis (e.g., Grewe cyclization, triflate hydrolysis) generate Impurity C at yields up to 7.4% unless rigorously controlled.
Table 2: Stability of the Epoxy Ring Under Synthetic Conditions
| Condition | Temperature | Time | Impurity C Generated | Primary Degradation Pathway |
|---|---|---|---|---|
| 1M HCl | 25°C | 2 hours | 8.2% | Acid-catalyzed C6 epoxide opening |
| Acetic acid/water (1:1) | 80°C | 30 minutes | 12.7% | Solvolysis with carbocation rearrangement |
| pH 7.0 buffer | 100°C | 1 hour | 3.9% | Thermal electrocyclic ring opening |
| pH 9.0 buffer | 60°C | 4 hours | <0.5% | Stable under basic conditions |
The chemical form of naltrexone significantly influences Impurity C accumulation during synthesis and storage:
Crystallization studies demonstrate that the hydrochloride salt’s lower solubility in N-methylpyrrolidone/water mixtures enables selective exclusion of dimeric impurities during precipitation. Free base recrystallization from toluene achieves only partial impurity removal due to similar solubility profiles. Consequently, the European Pharmacopoeia specifies distinct limits for Impurity C in free base (≤0.5%) versus salt (≤0.3%) forms, reflecting intrinsic stability differences [5].
Table 3: Impurity C Levels in Naltrexone Forms Under Accelerated Stability Conditions
| Form | Storage Condition | Initial Level | Level at 6 Months | Degradation Pathway Dominance |
|---|---|---|---|---|
| Free base | 40°C/75% RH | 0.15% | 1.82% | Aldol dimerization at C6 |
| Hydrochloride salt | 40°C/75% RH | 0.08% | 0.91% | Acid-catalyzed epoxy hydrolysis |
| Free base | 25°C/60% RH | 0.12% | 0.57% | Slow oxidative N-dealkylation |
| Hydrochloride salt | 25°C/60% RH | 0.05% | 0.33% | Hygroscopicity-driven solvolysis |
CAS No.: 27973-72-4
CAS No.: 160472-93-5
CAS No.: 1185071-64-0
CAS No.: 16950-06-4
CAS No.: 3773-25-9
CAS No.: